
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane: is a chemical compound with the molecular formula C9H20O4Si and a molecular weight of 220.338 g/mol It is a member of the dioxasilinane family, characterized by a six-membered ring containing silicon, oxygen, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of dimethyldichlorosilane with ethanol in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired dioxasilinane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
化学反应分析
Types of Reactions: 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted dioxasilinanes depending on the reagents used.
科学研究应用
2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane involves its ability to undergo various chemical transformations, which are mediated by its silicon-oxygen-carbon framework. The compound can interact with molecular targets through hydrogen bonding , van der Waals forces , and covalent bonding . These interactions facilitate its incorporation into larger molecular structures and its reactivity in different chemical environments .
相似化合物的比较
- 2,2-Dimethyl-1,3,2-dioxasilinane
- 2,2-Dimethoxy-4,4-dimethyl-1,3,2-dioxasilinane
- 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilane
Uniqueness: 2,2-Diethoxy-4,4-dimethyl-1,3,2-dioxasilinane is unique due to its specific ethoxy substituents, which confer distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
属性
CAS 编号 |
93179-05-6 |
|---|---|
分子式 |
C9H20O4Si |
分子量 |
220.34 g/mol |
IUPAC 名称 |
2,2-diethoxy-4,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O4Si/c1-5-10-14(11-6-2)12-8-7-9(3,4)13-14/h5-8H2,1-4H3 |
InChI 键 |
HXLGFKGGTKYTNQ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si]1(OCCC(O1)(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


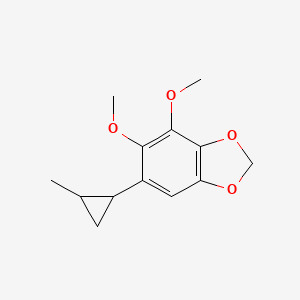
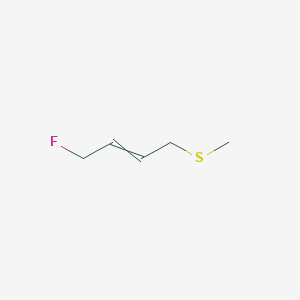
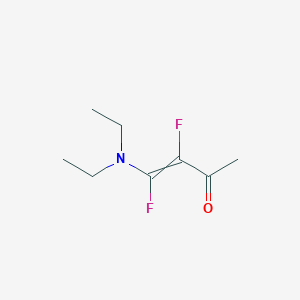
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
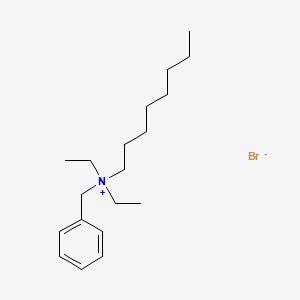
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
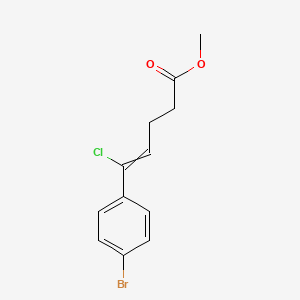
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
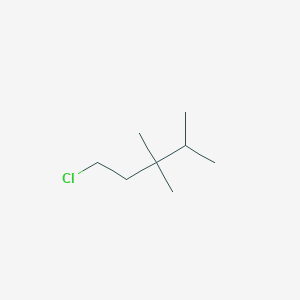
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
